N-(2-METHOXYPHENETHYL)-N'-(3-NITROPHENYL)UREA
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Overview
Description
N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenethyl group and a nitrophenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 2-methoxyphenethylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(2-hydroxyphenethyl)-N’-(3-nitrophenyl)urea.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of N-(2-methoxyphenethyl)-N’-(3-aminophenyl)urea.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-(2-hydroxyphenethyl)-N’-(3-nitrophenyl)urea.
Reduction: N-(2-methoxyphenethyl)-N’-(3-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be employed in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxy and nitro groups can influence the compound’s binding affinity and selectivity for its targets. In materials science, its unique structure can contribute to the formation of materials with specific properties, such as enhanced stability or conductivity.
Comparison with Similar Compounds
N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea can be compared with other similar compounds, such as:
N-(2-Methoxyphenethyl)-N’-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position, which can affect its reactivity and properties.
N-(2-Hydroxyphenethyl)-N’-(3-nitrophenyl)urea: The methoxy group is replaced with a hydroxyl group, leading to different chemical and biological properties.
N-(2-Methoxyphenethyl)-N’-(3-aminophenyl)urea:
The uniqueness of N-(2-Methoxyphenethyl)-N’-(3-nitrophenyl)urea lies in its specific combination of functional groups, which can impart distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-15-8-3-2-5-12(15)9-10-17-16(20)18-13-6-4-7-14(11-13)19(21)22/h2-8,11H,9-10H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWPXMRHOLVFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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